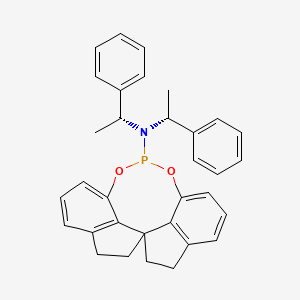![molecular formula C19H15FN6O2 B2534135 2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide CAS No. 893932-43-9](/img/structure/B2534135.png)
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a triazolopyrimidine core, which is a type of heterocyclic compound that contains nitrogen atoms. This core is substituted with a fluorophenyl group, a methylphenylacetamide group, and an oxo group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with the various substituents attached at specific positions . Techniques such as NMR spectroscopy would be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the oxo group could potentially be involved in redox reactions, while the amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems.科学研究应用
Synthesis and Biological Evaluation
Research has focused on the synthesis of fluoroethoxy and fluoropropoxy substituted compounds similar to "2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide", evaluating their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs). Such studies are fundamental in developing imaging agents for neurodegenerative disorders, demonstrating the compound's utility in creating radiolabeled compounds for positron emission tomography (PET) studies (Fookes et al., 2008).
Molecular Probes Development
The compound's derivatives have been explored as molecular probes for the A2A adenosine receptor, showcasing high affinity and selectivity. This research is instrumental in studying receptor interactions and signaling pathways, contributing to the understanding of various physiological and pathological processes (Kumar et al., 2011).
Radiosynthesis for Imaging
Studies have also involved the radiosynthesis of derivatives of "2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide" for selective imaging of the translocator protein (18 kDa) with PET. These compounds help in visualizing and quantifying neuroinflammatory processes, which is crucial for the diagnosis and monitoring of neurodegenerative diseases (Dollé et al., 2008).
Anticancer Activity
Research into the anticancer activity of pyrazolo[1,5-a]pyrimidines, closely related to "2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide", has shown promising results. These studies contribute to the development of novel therapeutic agents by understanding the compound's mechanism of action and its interaction with cellular targets, offering insights into designing more effective anticancer treatments (Al-Sanea et al., 2020).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), serving as early biomarkers of neuroinflammatory processes. Such compounds, including radiolabeled derivatives, offer a non-invasive means to detect and quantify neuroinflammation in vivo, facilitating the study of neurodegenerative diseases and the assessment of therapeutic interventions (Damont et al., 2015).
安全和危害
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological effects. Without specific data, it’s difficult to provide a detailed safety analysis.
未来方向
Future research on this compound could involve further studies to elucidate its synthesis, properties, and potential biological activities. This could include in vitro and in vivo studies to investigate its mechanism of action, as well as studies to optimize its synthesis and improve its properties .
属性
IUPAC Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c1-24(14-7-3-2-4-8-14)16(27)11-25-12-21-18-17(19(25)28)22-23-26(18)15-9-5-6-13(20)10-15/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTITYLUTFIQXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2534053.png)


![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2534062.png)




![(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2534069.png)
![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)


![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)